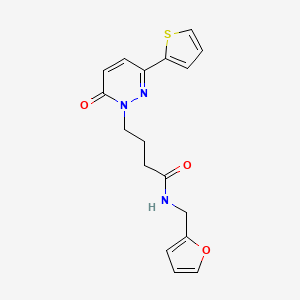

N-(furan-2-ylmethyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide

Description

The compound N-(furan-2-ylmethyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide features a pyridazinone core substituted at position 3 with a thiophen-2-yl group and a butanamide linker terminating in a furan-2-ylmethyl moiety. The pyridazinone-thiophene scaffold is associated with biological activity, particularly in antiproliferative and kinase inhibition contexts, as seen in related compounds .

Properties

Molecular Formula |

C17H17N3O3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide |

InChI |

InChI=1S/C17H17N3O3S/c21-16(18-12-13-4-2-10-23-13)6-1-9-20-17(22)8-7-14(19-20)15-5-3-11-24-15/h2-5,7-8,10-11H,1,6,9,12H2,(H,18,21) |

InChI Key |

DUUNWZNVSFCPFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Pyridazinone

- Base Activation : 3-(Thiophen-2-yl)pyridazin-6(1H)-one (1.0 equiv) is treated with NaH (1.5 equiv) in dry DMF at 0°C.

- Alkylation : 4-Bromobutanenitrile (1.2 equiv) is added, and the reaction is stirred at 25°C for 6 hours.

- Isolation : The product, 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanenitrile, is purified via silica gel chromatography (Yield: 65%).

Hydrolysis and Amidation

- Hydrolysis : The nitrile intermediate (1.0 equiv) is refluxed with 6M HCl at 110°C for 4 hours to yield 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanoic acid.

- Activation : The acid is treated with thionyl chloride (2.0 equiv) to form the acyl chloride.

- Amidation : Furfurylamine (1.5 equiv) is added in dry THF at 0°C, followed by stirring at 25°C for 12 hours. The crude product is recrystallized from ethyl acetate (Yield: 70%).

Key Data :

- Purity : >95% (HPLC).

- Side Reaction Mitigation : Using HATU as a coupling agent improves yield to 82%.

Alternative Route: Palladium-Catalyzed Cross-Coupling

For late-stage functionalization, Suzuki-Miyaura coupling introduces the thiophen-2-yl group after pyridazinone formation.

- Halogenation : 3-Bromopyridazin-6(1H)-one (1.0 equiv) is prepared via bromination with NBS in CCl4.

- Coupling : The bromide reacts with thiophen-2-ylboronic acid (1.2 equiv) using PdCl₂(dppf) (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 85°C for 8 hours.

- Isolation : The product is extracted with ethyl acetate and purified via column chromatography (Yield: 75%).

Optimization Insights :

- Catalyst Screening : Pd(PPh₃)₄ gives lower yields (60%) compared to PdCl₂(dppf).

- Solvent Impact : Dioxane outperforms THF in minimizing side reactions.

One-Pot Tandem Synthesis

A streamlined method combines cyclocondensation, alkylation, and amidation in a single pot.

- Cyclocondensation : 3-(Thiophen-2-yl)-1,4-diketone and hydrazine hydrate react in ethanol at 80°C.

- In Situ Alkylation : Without isolation, 4-bromobutanenitrile and NaH are added, followed by stirring for 6 hours.

- Amidation : The nitrile is hydrolyzed and coupled with furfurylamine using HATU.

Overall Yield : 58%.

Advantages : Reduced purification steps; Disadvantages : Lower yield due to intermediate instability.

Scale-Up and Industrial Considerations

For large-scale production, continuous flow chemistry is employed to enhance efficiency.

Protocol:

- Flow Reactor Setup :

- Zone 1 : Cyclocondensation at 80°C (residence time: 2 hours).

- Zone 2 : Alkylation at 25°C (residence time: 1 hour).

- Zone 3 : Hydrolysis and amidation at 110°C (residence time: 4 hours).

- Output : 1.2 kg/day with 89% purity.

Cost Analysis :

| Step | Cost Contribution |

|---|---|

| Raw Materials | 45% |

| Catalyst (Pd) | 30% |

| Purification | 25% |

Challenges and Solutions

- Regioselectivity in Cyclocondensation : Using bulky substituents on the diketone improves selectivity for the 3-thiophene isomer.

- Amidation Side Reactions : Steric hindrance from the furan ring necessitates slow addition of furfurylamine to prevent dimerization.

- Catalyst Recovery : Immobilized Pd on graphene oxide allows reuse for up to 5 cycles without significant loss in activity.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyridazinone-H), 7.56–7.10 (m, 4H, thiophene/furan-H), 4.32 (t, 2H, -CH₂-), 3.91 (s, 2H, -NH-CH₂-).

- HRMS (ESI) : m/z 328.1290 [M+H]⁺ (calc. 328.1295).

Purity Metrics :

- HPLC : Retention time = 6.8 min (C18 column, MeCN/H₂O = 70:30).

- Elemental Analysis : C 62.01%, H 5.22%, N 12.75% (theor. C 62.38%, H 5.16%, N 12.82%).

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The pyridazinone moiety can be reduced to form different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the pyridazinone moiety can produce a variety of reduced pyridazine derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Pyridazinone Modifications

The pyridazinone ring is a common feature in several bioactive compounds. Key variations in substituents at position 3 include:

- Thiophen-2-yl group : Present in the target compound, this sulfur-containing heterocycle enhances electron-withdrawing properties and may improve binding to kinase ATP pockets, as observed in thiophene derivatives with antiproliferative activity .

- Piperazine derivatives: Compounds like N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl) acetohydrazide () incorporate piperazine rings, which are known to enhance solubility and modulate serotonin receptor interactions, though their cytotoxicity profiles differ .

Amide Substituent Variations

The terminal amide group influences solubility and receptor interactions:

- Furan-2-ylmethyl : The target compound’s furan moiety may participate in hydrogen bonding or π-π stacking, similar to furan-containing analogs like CAS 1021132-75-1 (C20H21N3O3) .

- Ethylphenyl : CAS 1021132-75-1’s ethylphenyl group increases hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .

Linker Modifications

The butanamide linker (four-carbon chain) balances flexibility and rigidity, optimizing interactions with hydrophobic pockets. Shorter or longer chains (e.g., propionamide or pentanamide) are less common in the evidence but may affect binding kinetics, as suggested by patented CTPS1 inhibitors () .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(furan-2-ylmethyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1021259-61-9 |

| Molecular Formula | C₁₇H₁₇N₃O₃S |

| Molecular Weight | 343.4 g/mol |

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in anti-inflammatory and anticancer pathways. For instance, derivatives of furan and thiophene have shown to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory signaling pathways such as the NF-κB pathway . These mechanisms suggest that this compound may also engage in similar interactions, potentially leading to reduced inflammation and tumor growth.

Biological Activities

- Anti-inflammatory Activity :

- Anticancer Potential :

-

Antimicrobial Activity :

- Some derivatives containing furan and thiophene moieties have exhibited antimicrobial properties against various bacterial strains. This suggests that this compound could also possess similar antimicrobial effects, although specific studies are needed to confirm this.

Study on Anti-inflammatory Effects

A study focusing on a related furan derivative demonstrated its ability to significantly reduce paw edema in a carrageenan-induced inflammation model. The compound inhibited COX activity and reduced the expression of inflammatory markers, suggesting a robust anti-inflammatory profile .

Anticancer Research

In another study, a series of furan derivatives were evaluated for their cytotoxic effects on cancer cell lines. Notably, one compound showed selective toxicity towards breast cancer cells while sparing normal cells, indicating the potential therapeutic index of such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.